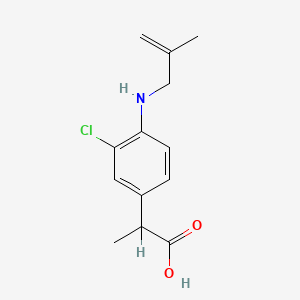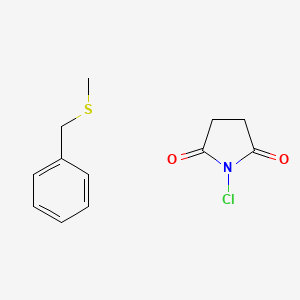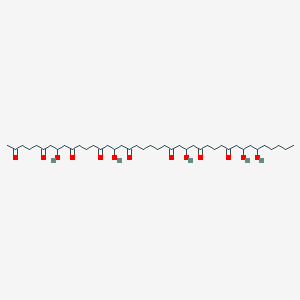
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone is a complex organic compound with the molecular formula C41H68O13 . This compound is characterized by its multiple hydroxyl groups and ketone functionalities, making it a significant molecule in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to hydroxylation and ketonization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products, making the process efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert ketone groups to alcohols, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s multiple hydroxyl groups make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Mécanisme D'action
The mechanism by which 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. The ketone functionalities may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,16,18,26,34,36-Hexahydroxy-2,6,10,14,24,28,32-hentetracontaneheptone: This compound has an additional hydroxyl group compared to 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone.
8,18,26,34,36-Pentahydroxyhentetracontane-2,6,10,16,20,24,28,32-octone: This compound has a slightly different arrangement of hydroxyl groups and ketone functionalities.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
72200-77-2 |
|---|---|
Formule moléculaire |
C41H68O13 |
Poids moléculaire |
769.0 g/mol |
Nom IUPAC |
8,16,26,34,36-pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone |
InChI |
InChI=1S/C41H68O13/c1-3-4-6-13-30(43)21-38(51)25-34(47)17-10-18-35(48)26-39(52)22-31(44)14-7-5-8-15-32(45)23-40(53)27-36(49)19-11-20-37(50)28-41(54)24-33(46)16-9-12-29(2)42/h30,38-41,43,51-54H,3-28H2,1-2H3 |
Clé InChI |
DBQULWBPIZECMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCC(=O)CC(CC(=O)CCCC(=O)C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



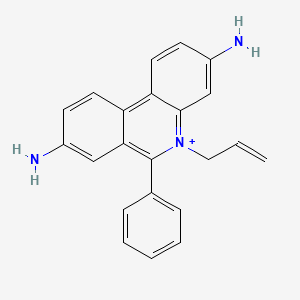
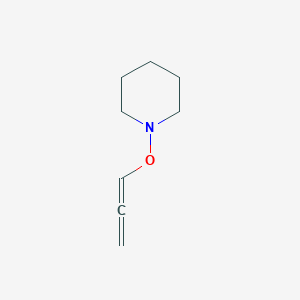
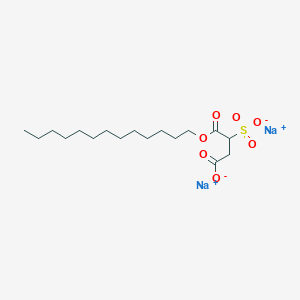
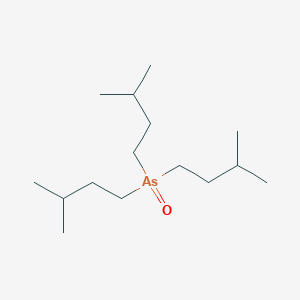
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)

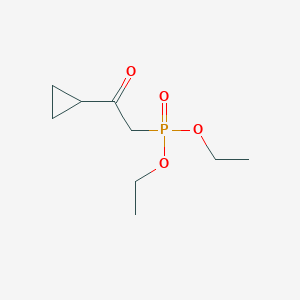


![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)

